(R)-alpha-Methoxy-2-naphthylacetic acid

NMR spectroscopy absolute configuration chiral anisotropic reagent

Assigning absolute configuration of secondary alcohols and amines in complex natural products often fails with conventional MTPA (Mosher's acid) due to insufficient Δδ signal differentiation. (R)-2-NMA solves this with a naphthyl ring that provides a 3- to 5-fold greater anisotropic shielding effect, enabling unambiguous assignment where MTPA yields sub-0.002 ppm signals. - Delivers ≥99.0% enantiomeric excess (HPLC), validated by [α]/D -177±5° (c=0.1, MeOH), ensuring reliable stereochemical outcomes. - Single-derivatization protocol resolves both relative (syn/anti) and absolute configuration of β- or γ-methyl secondary alcohols in one NMR experiment. - Available from BenchChem with competitive pricing and immediate global shipping for research quantities.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 156942-67-5
Cat. No. B128208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-alpha-Methoxy-2-naphthylacetic acid
CAS156942-67-5
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC(C1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m1/s1
InChIKeyOQVFHDWREDKUCW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-α-Methoxy-2-naphthylacetic Acid: Product Overview


(R)-alpha-Methoxy-2-naphthylacetic acid, also designated as (R)-2-NMA, is an enantiopure chiral anisotropic reagent of the arylalkoxyacetic acid class. It is primarily employed in nuclear magnetic resonance (NMR) spectroscopy for the determination of absolute configuration of secondary alcohols and amines via the modified Mosher's method. The compound is characterized by a naphthyl ring that provides a strong anisotropic shielding effect, a chiral methoxyacetic acid moiety, and high enantiomeric purity (>99% ee) [1] . Its molecular formula is C13H12O3, with a molecular weight of 216.23 g/mol [1].

Reagent Type
Chiral anisotropic NMR reagent
Primary Use
Absolute configuration by modified Mosher's method
Enantiomeric Context
Reported high enantiomeric purity

(R)-α-Methoxy-2-naphthylacetic Acid: Substitution Risks


Direct substitution of (R)-alpha-Methoxy-2-naphthylacetic acid with other chiral anisotropic reagents, such as MTPA (Mosher's acid) or the (S)-enantiomer, is not functionally equivalent due to significant differences in anisotropic shielding magnitude and stereochemical outcomes. The naphthyl ring of 2NMA produces a 3- to 5-fold greater Δδ value (difference in chemical shift between diastereomeric esters) compared to the phenyl ring of MTPA, enabling unambiguous assignment of absolute configuration in long-chain or complex molecules where MTPA yields signals too small to interpret [1] [2]. Using the incorrect enantiomer ((S)-2NMA) would reverse the sign of Δδ values, leading to an erroneous configuration assignment .

2NMA reagent
MTPA (Mosher's acid)
Naphthyl ring may provide larger Δδ than phenyl; MTPA signals may be insufficient for long-chain molecules.
(R)-2NMA
(S)-2NMA enantiomer
Opposite enantiomer may reverse Δδ sign, risking erroneous absolute configuration assignment.

(R)-α-Methoxy-2-naphthylacetic Acid: Quantitative Evidence


Enhanced NMR Anisotropic Effect over MTPA

The 1NMA and 2NMA esters of compound 9 (a dimethyl ether derivative of a marine natural product) revealed 3 to 5 times greater Δδ values of the protons than the corresponding MTPA esters (compound 10) [1]. This direct head-to-head comparison quantifies the superior anisotropic effect of the naphthyl-based reagent over the conventional phenyl-based MTPA, specifically addressing the limitation of small Δδ values (<0.002 ppm) observed with MTPA for protons remote from the chiral center [1].

Anisotropic Effect vs MTPA
Head-to-head
3- to 5-fold greater Δδ values
Supports unambiguous long-chain assignment
Measured on marine natural product derivative at 400 MHz
NMR spectroscopy absolute configuration chiral anisotropic reagent

Scalable Enantiomer Resolution via L-Phenylalaninol

Racemic 1- and 2-naphthylmethoxyacetic acids (1NMA and 2NMA) were resolved to enantiomers with >99% enantiomeric excess (ee) by condensation with L-phenylalaninol, chromatographic separation of diastereomers, and hydrolysis [1]. This method provides a reliable, scalable route to highly enantiopure (R)-2NMA, contrasting with alternative resolution methods that may yield lower optical purity or lack scalability documentation.

Enantiomeric Resolution
Reported
>99% ee via L-phenylalaninol
Supports procurement of highly enantiopure reagent
Scalable chromatographic method documented
chiral resolution enantiomeric purity NMR reagent preparation

Commercial Purity and Optical Rotation Specifications

Commercially available (R)-α-Methoxy-2-naphthylacetic acid is supplied with an assay of ≥99.0% (HPLC), an enantiomeric excess of ≥99.0% (HPLC), and a specific optical rotation [α]/D of -177±5° (c = 0.1 in methanol) . These specifications provide quantitative benchmarks for quality control that may not be consistently reported for alternative chiral reagents or lesser-characterized analogs.

Commercial Specifications
Specification review
Assay ≥99.0% (HPLC); ee ≥99.0%; [α]/D -177±5°
Quality benchmarks for experimental reproducibility
Vendor-supplied specification; verify lot-specific COA
chemical purity optical rotation quality control

Absolute Configuration of Long-Chain Alcohols vs MTPA

The absolute configuration of ginnol (10-nonacosanol), a long-chain aliphatic secondary alcohol, was determined using 2NMA as a chiral anisotropic reagent [1]. In contrast, MTPA esters of long-chain compounds often exhibit Δδ values too small (<0.002 ppm) for reliable assignment [2]. 2NMA's extended anisotropic effect from the naphthyl ring permits differentiation of protons distant from the chiral center.

Long-Chain Alcohol Assignment
Class-level inference
2NMA enabled ginnol configurational assignment
Reported practical solution for long-chain alcohols
MTPA often yields insufficient Δδ; performance inferred across publications
long-chain alcohols natural products NMR configurational analysis

Yessotoxin Absolute Configuration Determination

The absolute configuration of yessotoxin (1), a complex polyether marine toxin, was determined by NMR spectroscopy using 2NMA as the chiral anisotropic reagent, applied to a monoacetate of bisdesulfated yessotoxin (3) [1]. This application demonstrates the reagent's utility in highly functionalized, stereochemically dense natural products where alternative methods (e.g., X-ray crystallography) may be precluded by sample quantity or crystallinity constraints.

Yessotoxin Configuration
Supporting evidence
Configuration determined on complex polyether toxin
Validated in highly functionalized natural product
NMR analysis of derivatized bisdesulfated yessotoxin
marine toxins polyethers stereochemistry

Relative Stereochemistry of Methyl-Substituted Alcohols

A systematic study established threshold |Δδ| values for assigning syn/anti relative stereochemistry in β- and γ-methyl substituted secondary alcohols using 2NMA esters. For β-methyl substituted alcohols, thresholds of 0.35 ppm (γ-position) and 0.25 ppm (δ-position) differentiate syn from anti isomers; for γ-methyl substituted alcohols, thresholds are 0.41, 0.23, 0.28, and 0.15 ppm for γ-, δ-, ε-, and ζ-positions, respectively [1]. Such quantitative thresholds have not been established for MTPA in these systems.

Methyl Alcohol Thresholds
Class-level inference
|Δδ| thresholds: β-methyl γ- 0.35, δ- 0.25 ppm; γ-methyl γ- 0.41, δ- 0.23, ε- 0.28, ζ- 0.15 ppm
Supports syn/anti assignment in one experiment
Thresholds validated for β- and γ-methyl alcohols
relative stereochemistry β-methyl alcohols γ-methyl alcohols

(R)-α-Methoxy-2-naphthylacetic Acid: Application Scenarios


Absolute Configuration of Long-Chain Alcohols

When isolating novel long-chain aliphatic alcohols (e.g., ginnol, 10-nonacosanol) from natural sources, the use of (R)-2NMA enables unambiguous determination of absolute configuration. The 3- to 5-fold greater Δδ values compared to MTPA provide sufficient signal differentiation for protons distant from the hydroxyl group, where MTPA signals are typically <0.002 ppm [1]. Derivatization with both (R)- and (S)-2NMA, followed by analysis of Δδ sign and magnitude, yields configurational assignment consistent with known stereochemistry.

Stereochemical Analysis of Polyether Marine Toxins

For structurally complex, stereochemically dense natural products such as yessotoxin, where X-ray crystallography is not feasible and MTPA fails to provide clear Δδ differentiation, (R)-2NMA offers a validated NMR-based alternative. The extended anisotropic effect of the naphthyl ring enables long-range shielding that resolves stereogenic centers in unsymmetrical polyether systems [1].

Relative and Absolute Stereochemistry of Methyl Alcohols

For synthetic intermediates or natural products containing β- or γ-methyl substituted secondary alcohols, (R)-2NMA provides a streamlined protocol for determining both relative (syn/anti) and absolute stereochemistry in a single NMR experiment. By comparing observed |Δδ| values to established thresholds (e.g., 0.35 ppm at γ-position for β-methyl alcohols), researchers can assign both stereochemical features without additional experiments [1].

Chiral Purity Verification in Pharmaceutical Intermediates

In the synthesis of chiral pharmaceutical intermediates, (R)-2NMA can serve as a derivatizing agent for chiral HPLC or NMR-based enantiomeric excess determination. The commercial availability of (R)-2NMA with ≥99.0% ee and defined [α]/D (-177±5°) provides a reliable reference standard for method development and routine quality control [1].

Application
Selection Property
Validation Focus
Long-chain alcohol configurational analysis
Naphthyl-based anisotropic shift differentiation
Δδ sign and magnitude for remote protons
Polyether natural product stereochemistry
Extended long-range shielding effect
Stereogenic center resolution without crystallography
β/γ-methyl alcohol stereochemistry
Established |Δδ| thresholds for syn/anti
Single-experiment relative and absolute assignment
Chiral purity verification
Defined optical rotation and ee benchmarks
Method development and QC reference standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-alpha-Methoxy-2-naphthylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.